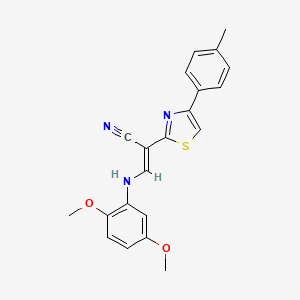
2-(2-氧代-3H-1,3,4-噻二唑-5-基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(2-Oxo-3H-1,3,4-thiadiazol-5-yl)acetic acid” is a chemical compound that has drawn the attention of researchers in various scientific fields due to its unique chemical properties. It is part of the 1,3,4-thiadiazole class of compounds, which are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazoles involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . In another study, 1,3,4-thiadiazole derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .Molecular Structure Analysis
The molecular formula of “2-(2-Oxo-3H-1,3,4-thiadiazol-5-yl)acetic acid” is C4H4N2O3S, and it has a molecular weight of 160.15. The 1,3,4-thiadiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
1,3,4-Thiadiazoles are synthesized via reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide . They can also be prepared by the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones .科学研究应用
抗菌和抗真菌活性
合成化合物表现出相当大的抗菌和抗真菌特性 。这些活性使其成为对抗微生物感染的潜在候选药物。研究人员已经调查了其对各种细菌和真菌菌株的有效性,突出了其在药物开发中的潜力。
碳酸酐酶抑制
N- [5- [2- (1,3-苯并二噁烷-5-基氨基)-2-氧代乙基]硫代-1,3,4-噻二唑-2-基]丙酰胺,一种相关的化合物,已被确定为碳酸酐酶 (CA) 的有效抑制剂,特别是肿瘤相关同工酶 CA IX。CA IX 在肿瘤细胞内的 pH 调节中起着至关重要的作用,使其成为癌症治疗的有希望的靶点。
抗氧化特性
使用 DPPH 测定法(自由基清除方法)评估了类似的 2-取代-3-(5-取代-1,3,4-恶二唑/噻二唑-2-基)噻唑烷-4-酮衍生物的抗氧化潜力 。虽然没有直接获得我们化合物的具体数据,但其结构相似性表明它可能表现出抗氧化活性。需要进一步调查。
药物化学
香豆素衍生物,我们的化合物属于该类,已被广泛研究其多种生物活性 。此类中的药效团剂在药物化学中起着至关重要的作用。研究人员继续探索新型香豆素类化合物以用于潜在的治疗应用。
抗病毒研究
虽然没有专门针对抗病毒特性进行研究,但香豆素衍生物已表现出抗病毒活性 。我们化合物的独特结构可能有助于其对抗病毒感染的功效,使其成为未来研究的一个有趣途径。
作用机制
Target of Action
Similar compounds, such as 1,3,4-thiadiazole derivatives, have been found to exhibit considerable antibacterial and antifungal activity . This suggests that 2-(2-Oxo-3H-1,3,4-thiadiazol-5-yl)acetic acid may also target bacterial and fungal cells.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes that inhibit the growth of the target organisms .
Biochemical Pathways
Similar compounds have been found to exhibit antioxidant activity, suggesting that they may affect pathways related to oxidative stress .
Result of Action
Similar compounds have been found to exhibit considerable antibacterial and antifungal activity, suggesting that they may inhibit the growth of these organisms .
生化分析
Biochemical Properties
It is known that thiadiazole derivatives, which include 2-(2-Oxo-3H-1,3,4-thiadiazol-5-yl)acetic acid, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways .
Cellular Effects
Some thiadiazole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiadiazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that thiadiazole derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(2-Oxo-3H-1,3,4-thiadiazol-5-yl)acetic acid at different dosages in animal models are not well studied. It is known that thiadiazole derivatives can have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that thiadiazole derivatives can interact with various enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2-(2-Oxo-3H-1,3,4-thiadiazol-5-yl)acetic acid within cells and tissues are not well studied. It is known that thiadiazole derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
It is known that thiadiazole derivatives can be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
属性
IUPAC Name |
2-(2-oxo-3H-1,3,4-thiadiazol-5-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3S/c7-3(8)1-2-5-6-4(9)10-2/h1H2,(H,6,9)(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTBGRBGVBROLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NNC(=O)S1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

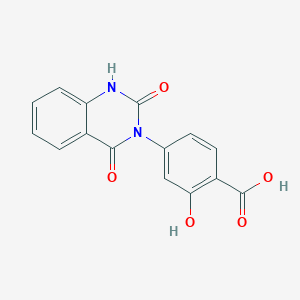


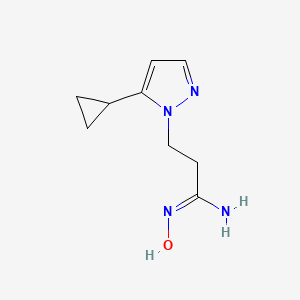
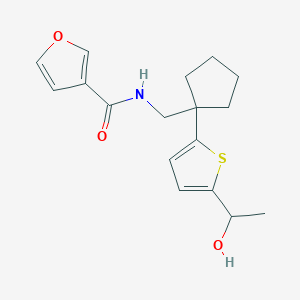
![3-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2582704.png)
![N-butyl-2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2582705.png)
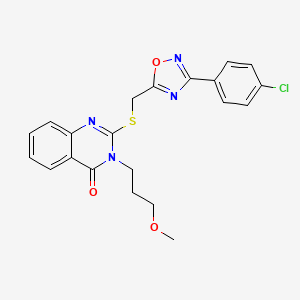
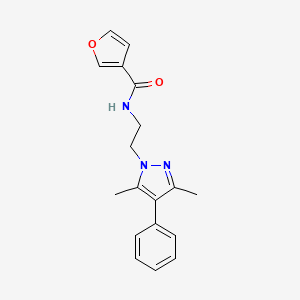
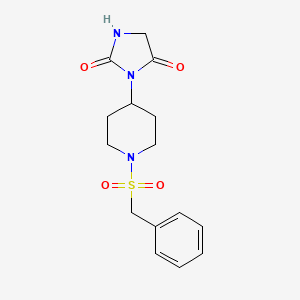
![3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol hydrochloride](/img/no-structure.png)
![N-(3-chloro-2-methylphenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2582714.png)
